Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate
Overview
Description
Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate is a synthetic organic compound with the molecular formula C₁₃H₉N₃Na₂O₈S₂ and a molecular weight of 445.3 g/mol . This compound is characterized by its complex structure, which includes a nitrophenyl group, a hydrazinylidene moiety, and two sulfonate groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-nitrophenylhydrazine with 4-formylbenzenesulfonic acid under acidic conditions to form the hydrazone intermediate.
Sulfonation: The intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate groups.
Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the disodium salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction conditions precisely.
Purification: Employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Quality Control: Implementing stringent quality control measures to maintain consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation: The hydrazinylidene moiety can be oxidized to form corresponding azo compounds.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Azo Compounds: Resulting from the oxidation of the hydrazinylidene moiety.
Substituted Sulfonates: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Applied in the manufacturing of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, including oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylhydrazine: Shares the nitrophenyl and hydrazine moieties but lacks the sulfonate groups.
Benzene-1,3-disulfonic Acid: Contains the sulfonate groups but lacks the nitrophenyl and hydrazinylidene moieties.
Uniqueness
Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O8S2.2Na/c17-16(18)11-4-2-10(3-5-11)15-14-8-9-1-6-12(25(19,20)21)7-13(9)26(22,23)24;;/h1-8,15H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWWANFLTHSWCW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391307 | |
Record name | 2,4-Disulfobenzaldehyde-4'-nitrophenylhydrazine Disodium Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193149-77-8 | |
Record name | 2,4-Disulfobenzaldehyde-4'-nitrophenylhydrazine Disodium Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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